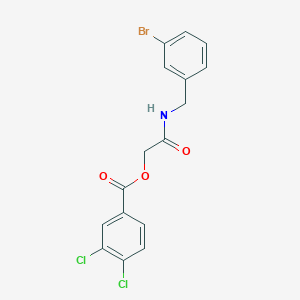
2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4-dichlorobenzoate, also known as BBOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BBOB belongs to the class of organic compounds known as benzoic acid esters and is primarily used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Photodynamic Therapy and Cancer Treatment
Research has demonstrated the potential of zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups that include structures similar to 2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4-dichlorobenzoate, for use in photodynamic therapy. These compounds exhibit promising properties as photosensitizers, indicated by their high singlet oxygen quantum yield and appropriate photodegradation quantum yield. Such characteristics are critical for Type II mechanisms in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Anti-Cancer Drugs
Compounds structurally related to this compound have been used as key intermediates in the synthesis of certain anti-cancer drugs. These drugs function by inhibiting thymidylate synthase, a crucial enzyme in DNA synthesis. The synthetic pathways often involve brominated intermediates similar to the subject compound (Sheng-li, 2004).
Antioxidant Properties
Studies have shown that derivatives of this compound, particularly those involving bromophenyl groups, exhibit significant antioxidant activity. This activity is particularly notable in inhibiting superoxide generation in mitochondria, both in liver tissues and in transformed tumor tissues. Such antioxidant properties could have therapeutic implications in conditions where oxidative stress plays a role (Kushnir et al., 2015).
Preparation of HIV Protease Inhibitors
Related compounds have been used as synthetic intermediates in the preparation of hydroxyethylamine-based HIV protease inhibitors. These inhibitors play a crucial role in the management of HIV/AIDS. The synthesis process involves steps that generate structures analogous to this compound (Beaulieu & Wernic, 1996).
Propiedades
IUPAC Name |
[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2NO3/c17-12-3-1-2-10(6-12)8-20-15(21)9-23-16(22)11-4-5-13(18)14(19)7-11/h1-7H,8-9H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLJMSXLAVULOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E,3E)-1-{[1,1'-biphenyl]-4-yl}-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-3-(methoxyimino)propan-1-one](/img/structure/B2357912.png)


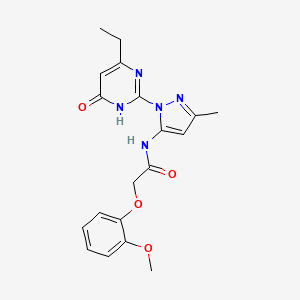
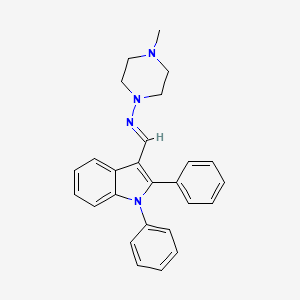
![1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2357920.png)

![3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2357923.png)

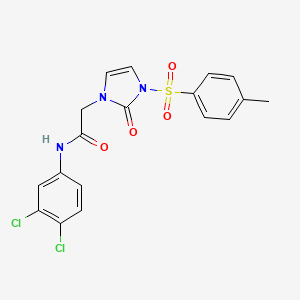
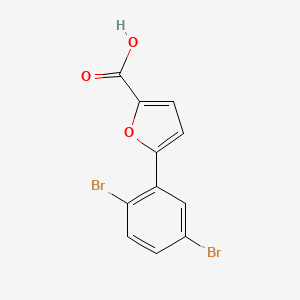
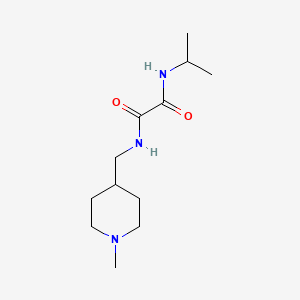
![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B2357933.png)
![2'H-spiro[cyclopropane-1,1'-naphthalen]-4'(3'H)-one](/img/structure/B2357934.png)